N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine
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Overview
Description
The compound “N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a triazolo ring, and a pyrimidin ring. These functional groups suggest that this compound may have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the addition of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be involved in acid-base reactions, while the rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Adenosine A2A Receptor Antagonists : Furanyl derivatives, including those similar to the compound , have been studied for their potential as adenosine A2A receptor antagonists. These studies involve structure-activity relationship analysis and molecular docking to understand their molecular interactions (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Serotonin 5-HT6 Receptor Antagonists : Some derivatives have been synthesized for their binding affinity and ability to inhibit functional cellular responses to serotonin, specifically targeting the 5-HT6 receptor (Ivachtchenko et al., 2010).
Cytotoxicity Studies : Certain N-anilino derivatives related to this compound have shown marked cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Zhai et al., 2008).
Synthesis of Novel Ring Systems : Research has been conducted on synthesizing and studying the properties of various novel ring systems, including Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, that are structurally related to the compound (Hassan, 2000).
Antitumor and Antimicrobial Activities : Some derivatives have been synthesized for studying their antitumor and antimicrobial activities. This research indicates potential pharmaceutical applications (Riyadh, 2011).
Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists : Metabolites of the pyrimidine amine Preladenant, structurally related to the compound, have been studied as adenosine A2a receptor antagonists, particularly for the treatment of Parkinson’s disease (Rosse, 2013).
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRSNMPIZZNBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine |
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